molecular formula C26H37NO3.C4H4O4 B195124 Fesoterodine fumarate CAS No. 286930-03-8

Fesoterodine fumarate

Cat. No. B195124
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-RNCYCKTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Fesoterodine fumarate involves a process of synthesis of 3,3 dipheylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents . Another synthesis process involves starting with N,N-diisopropyl -3-phenyl prop-2-en-1-amine and reacting with 4-cyano phenol in the presence of ethane sulfonic acid at 130°C .


Molecular Structure Analysis

The molecular formula of Fesoterodine fumarate is C30H41NO7. Its average mass is 527.649 Da and its monoisotopic mass is 527.288330 Da . The structure of Fesoterodine fumarate includes one defined stereocentre .


Chemical Reactions Analysis

The chemical reactions of Fesoterodine fumarate involve its conversion into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The synthesis of Fesoterodine fumarate and its various intermediates was disclosed in WO 1999/058478 Al .


Physical And Chemical Properties Analysis

Fesoterodine fumarate is a white to off-white powder. It is soluble in water, freely soluble in methanol, and practically insoluble in heptane . The molecular formula of Fesoterodine fumarate is C30H41NO7, and its average mass is 527.649 Da .

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Fesoterodine fumarate, a prodrug rapidly metabolized to its active form by nonspecific plasma esterases, is primarily used to treat overactive bladder (OAB). It stands out due to its unique pharmacokinetic profile, including independence from the cytochrome P450 enzyme system and dual excretion pathways, contributing to less variability in drug exposure. This pharmacokinetic uniqueness allows its use in patients with mild to moderate renal and hepatic insufficiency, as well as in geriatric populations (Mock & Dmochowski, 2013).

Application in Neurogenic Detrusor Overactivity

Fesoterodine fumarate has been studied for its efficacy in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis. This represents a significant advancement in the management of neurogenic lower urinary tract dysfunction (Konstantinidis et al., 2021).

Efficacy in Various Populations

Studies conducted in different patient populations, such as those in Korea and patients with Parkinson's disease, have consistently shown the safety and efficacy of fesoterodine fumarate in improving symptoms like urinary frequency, urgency, and urgency urinary incontinence. These studies underline its utility across diverse demographic and clinical profiles (Kim et al., 2016); (Yonguç et al., 2019).

Alternative Treatment for Anticholinergic Failure

Fesoterodine fumarate also provides an effective treatment alternative in cases where usual anticholinergic treatments fail due to lack of efficacy or intolerance to side effects. This highlights its role as a versatile option in the management of OAB (Garcia-Baquero et al., 2013).

Drug Release and Pharmacological Characterization

Research focusing on the physicochemical properties and drug-release mechanisms of fesoterodine fumarate, such as in dual-release bilayer tablets, contributes to understanding its pharmacodynamics. Such studies are essential for optimizing drug delivery systems for enhanced therapeutic effects (Lee et al., 2019). Additionally, pharmacological characterization of fesoterodine and its active metabolite against human muscarinic receptor subtypes provides insights into its functional activity, especially in comparison to other agents (Ney et al., 2008).

Safety And Hazards

Fesoterodine fumarate should be used with caution. Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed . Side effects may include constipation, dizziness, dry mouth, upset stomach, or urinary tract infection .

properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-RNCYCKTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904655
Record name Fesoterodine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fesoterodine fumarate

CAS RN

286930-03-8
Record name Fesoterodine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286930-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fesoterodine fumarate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fesoterodine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-but-2-enedioic acid; [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FESOTERODINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS72165S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine fumarate
Reactant of Route 2
Reactant of Route 2
Fesoterodine fumarate
Reactant of Route 3
Fesoterodine fumarate
Reactant of Route 4
Fesoterodine fumarate
Reactant of Route 5
Fesoterodine fumarate
Reactant of Route 6
Fesoterodine fumarate

Citations

For This Compound
452
Citations
S Mock, RR Dmochowski - Expert Opinion on Drug Metabolism & …, 2013 - Taylor & Francis
Introduction: Fesoterodine fumarate is an approved drug for overactive bladder. The aim of this study is to review the preclinical and most up to date clinical data on fesoterodine, with a …
Number of citations: 11 www.tandfonline.com
R García-Baquero, B Madurga, MV García… - Actas Urológicas …, 2013 - Elsevier
… For the first group where fesoterodine fumarate was used to improve effectiveness of the … As to the second group where fesoterodine fumarate was used as an alternative to …
Number of citations: 10 www.sciencedirect.com
T Yonguc, E Sefik, I Inci, OY Kusbeci, S Celik… - World journal of …, 2020 - Springer
… assessed the efficacy and tolerability of fesoterodine fumarate treatment for OAB symptoms in … Subjects were randomized in a 1:1 ratio, to receive 4 mg fesoterodine fumarate or placebo …
Number of citations: 17 link.springer.com
D Erginturk Acar, U Acar, O Ozdemir… - Cutaneous and …, 2016 - Taylor & Francis
… We determined that the AA of patients who administered fesoterodine fumarate (4 mg, one time daily) was 2.28, 1.68 and 2.18 D at baseline, 30 and 90 days after drug initiation, …
Number of citations: 1 www.tandfonline.com
M Trampuž, D Teslić, B Likozar - Chemical Engineering Science, 2019 - Elsevier
… This research paper presents a combined experimental–modelling approach to understanding fesoterodine fumarate crystallization and dissolution in 2-butanone. A rigorous in-house …
Number of citations: 34 www.sciencedirect.com
HG Lee, YS Park, JH Jeong, YB Kwon… - Drug Design …, 2019 - Taylor & Francis
Introduction: In this study, a dual release bi-layer tablet containing Fesoterodine fumarate (Fst) 5 mg and Mirabegron (Mrb) 50 mg was prepared to investigate the different release …
Number of citations: 13 www.tandfonline.com
C Konstantinidis, M Samarinas, S Andreadakis… - Urologia …, 2013 - karger.com
Objective: To evaluate the efficacy and safety of fesoterodine extended-release (ER) plus tamsulosin in men with lower urinary tract symptoms (LUTS) associated with benign prostatic …
Number of citations: 20 karger.com
MS Sangoi, V Todeschini, M Steppe - Journal of Pharmaceutical Analysis, 2015 - Elsevier
A dissolution test for fesoterodine low dose extended-release tablets using liquid chromatographic (LC) method equipped with a C 18 monolithic column was developed and validated. …
Number of citations: 13 www.sciencedirect.com
BVR Reddy, BS Reddy, MS Kumar… - Rasáyan J …, 2012 - rasayanjournal.co.in
… Peak homogeneity data of Fesoterodine Fumarate obtained … from main peak of Fesoterodine Fumarate thus proved the … Fesoterodine Fumarate is commercially available under the …
Number of citations: 5 rasayanjournal.co.in
A Gomelsky, RR Dmochowski - Drugs of Today (Barcelona, Spain …, 2010 - europepmc.org
Overactive bladder (OAB) is a common condition that causes a profound impact on an individual's overall health and quality of life. Muscarinic antagonists are the mainstay of oral …
Number of citations: 9 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.